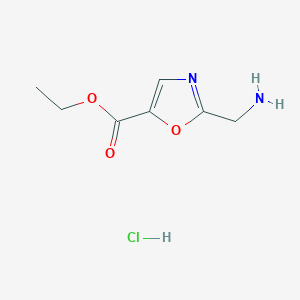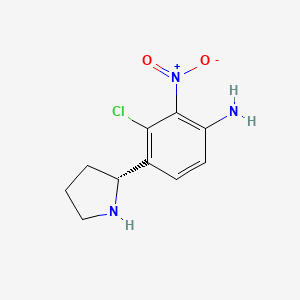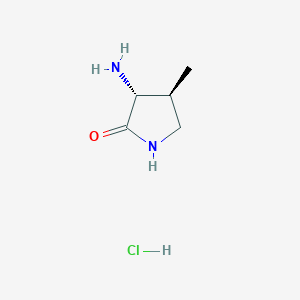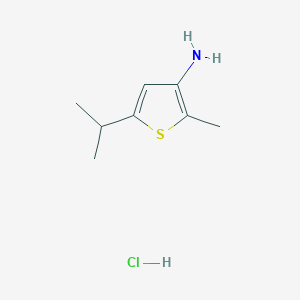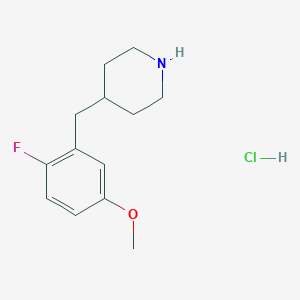
2,3-Diisopropylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diisopropylnaphthalene-1,4-dione is an organic compound belonging to the class of naphthoquinones It is characterized by the presence of two isopropyl groups attached to the naphthalene ring at positions 2 and 3, and two carbonyl groups at positions 1 and 4
准备方法
Synthetic Routes and Reaction Conditions
2,3-Diisopropylnaphthalene-1,4-dione can be synthesized through a multi-step process involving the introduction of isopropyl groups to the naphthalene ring followed by oxidation to form the quinone structure. One common method involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 2,3-diisopropylnaphthalene. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by oxidation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound .
化学反应分析
Types of Reactions
2,3-Diisopropylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized naphthoquinone derivatives.
科学研究应用
2,3-Diisopropylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a redox-active compound in the study of electron transfer processes and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its redox properties and ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,3-Diisopropylnaphthalene-1,4-dione involves its redox properties, which allow it to participate in electron transfer reactions. The compound can undergo reversible oxidation and reduction, making it a useful redox mediator. In biological systems, it can interact with cellular components such as enzymes and proteins, potentially leading to the generation of reactive oxygen species and modulation of cellular signaling pathways .
相似化合物的比较
2,3-Diisopropylnaphthalene-1,4-dione can be compared with other naphthoquinones such as:
1,4-Naphthoquinone: The parent compound with similar redox properties but lacking the isopropyl groups.
2,3-Dimethoxynaphthalene-1,4-dione: A derivative with methoxy groups instead of isopropyl groups, exhibiting different solubility and reactivity.
Indane-1,3-dione: A structurally related compound with different applications in biosensing and photopolymerization .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C16H18O2 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC 名称 |
2,3-di(propan-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H18O2/c1-9(2)13-14(10(3)4)16(18)12-8-6-5-7-11(12)15(13)17/h5-10H,1-4H3 |
InChI 键 |
NIWAAQZKZXDKPL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=O)C2=CC=CC=C2C1=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


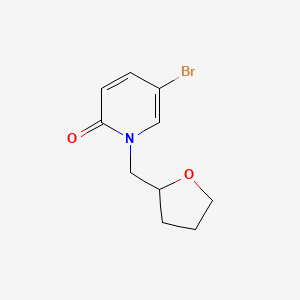
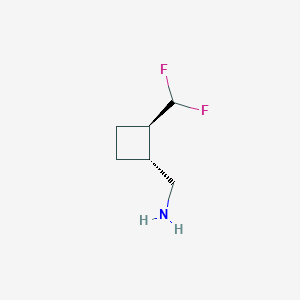
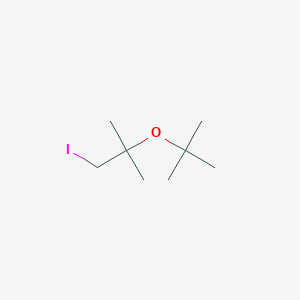
![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)
